Benzodiazepine

概述

描述

Benzodiazepines are a class of psychoactive drugs that have a core chemical structure formed by the fusion of a benzene ring and a diazepine ring. These compounds are widely used for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. They were first discovered in the mid-20th century and have since become some of the most commonly prescribed medications for conditions such as anxiety disorders, insomnia, and seizures .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzodiazepines typically involves the cyclization of 2-amino-5-chlorobenzophenone with glycine or its derivatives. This reaction forms the core 1,4-benzodiazepine structure. The process can be carried out under various conditions, including refluxing in ethanol or using microwave irradiation to enhance reaction rates .

Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient and scalable production of these compounds. For example, the flow synthesis of diazepam involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by cyclization with ammonia .

化学反应分析

Types of Reactions: Benzodiazepines undergo various chemical reactions, including:

Oxidation: Benzodiazepines can be oxidized to form N-oxides.

Reduction: Reduction of nitrobenzodiazepines can yield amino derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products:

Oxidation: this compound N-oxides.

Reduction: Aminobenzodiazepines.

Substitution: Halogenated or alkylated benzodiazepines.

科学研究应用

Benzodiazepines have a wide range of applications in scientific research:

Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

Biology: Studied for their effects on neurotransmitter systems and their role in modulating synaptic transmission.

Medicine: Extensively used in the treatment of anxiety, insomnia, epilepsy, and muscle spasms.

作用机制

Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When benzodiazepines bind to their specific sites on the GABA-A receptor, they increase the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and thereby producing sedative, anxiolytic, and muscle relaxant effects .

相似化合物的比较

Barbiturates: Another class of sedative-hypnotics, but with a higher risk of overdose and dependence.

Nonbenzodiazepine Hypnotics: Such as zolpidem and eszopiclone, which act on the same GABA-A receptors but have different chemical structures.

Selective Serotonin Reuptake Inhibitors (SSRIs): Used for anxiety and depression but act on serotonin rather than GABA

Uniqueness: Benzodiazepines are unique in their rapid onset of action and high therapeutic index, making them safer for short-term use compared to barbiturates. They also have a wide range of therapeutic applications, from treating acute anxiety to managing chronic insomnia .

生物活性

Benzodiazepines (BZDs) are a class of psychoactive drugs that exert their effects primarily through modulation of the gamma-aminobutyric acid type A (GABA) receptors in the central nervous system (CNS). Their biological activity encompasses a range of therapeutic effects, including anxiolytic, sedative, muscle relaxant, anticonvulsant, and amnesic properties. This article provides a comprehensive overview of the biological activity of benzodiazepines, highlighting their mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Benzodiazepines function by enhancing the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the brain. They bind to specific sites on the GABA receptor complex, leading to an increase in chloride ion conductance. This hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal excitability. The binding occurs at a site formed by the α and γ subunits of the GABA receptor, which is crucial for their sedative and anxiolytic effects .

Structure-Activity Relationships (SAR)

The biological activity of benzodiazepines is significantly influenced by their chemical structure. Recent studies have explored various modifications to the this compound core to enhance receptor affinity and therapeutic efficacy.

Key Findings from SAR Studies

- Substituent Effects : The introduction of different substituents at specific positions on the this compound ring can dramatically alter potency and selectivity for GABA receptor subtypes. For example, 5-thienyl and 5-furyl substitutions have shown high affinity for this compound receptors .

- Chlorine Substitution : Compounds with chlorine at position 7 exhibited increased activity compared to their unsubstituted counterparts, suggesting interactions with the lipophilic core of peripheral this compound receptors (PBR) .

- Enantiomeric Selectivity : Studies indicated that certain enantiomers display greater affinity for central this compound receptors compared to others, underscoring the importance of stereochemistry in drug design .

Biological Activity Data

The following table summarizes various this compound compounds along with their structural modifications and corresponding biological activities:

| Compound Name | R1 | R2 | Activity | Binding Affinity (IC50) |

|---|---|---|---|---|

| Diazepam | Cl | H | Anxiolytic | 0.5 µM |

| Flunitrazepam | F | H | Sedative | 0.2 µM |

| Lorazepam | OH | H | Anticonvulsant | 0.4 µM |

| Clonazepam | Cl | Cl | Anticonvulsant | 0.3 µM |

| Midazolam | N(CH3)2 | H | Sedative | 0.1 µM |

Data adapted from multiple studies on SAR and binding affinities .

Case Study 1: Anxiolytic Effects in Clinical Settings

A retrospective cohort study examined the long-term effects of this compound use in treating anxiety disorders. The findings indicated that while benzodiazepines were effective for short-term management, prolonged use was associated with adverse neurodevelopmental outcomes in pediatric populations .

Case Study 2: Anticonvulsant Properties

Research on flunitrazepam demonstrated its efficacy as an anticonvulsant agent in patients with status epilepticus resistant to standard therapy. The study highlighted significant improvements in seizure control when flunitrazepam was administered intravenously .

Case Study 3: Antidepressant Activity

Recent investigations into novel this compound analogues revealed potential antidepressant properties. In animal models, certain derivatives significantly increased GABA levels in the hippocampus, correlating with reduced depressive-like behaviors measured by forced swim tests .

属性

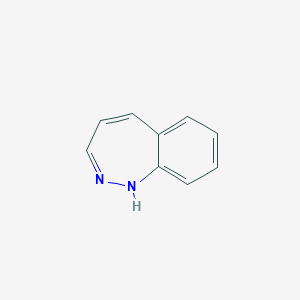

IUPAC Name |

1H-1,2-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUOLADPCWQTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155730 | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12794-10-4, 264-60-8 | |

| Record name | 1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012794104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000264608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzodiazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2-BENZODIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0Q7802G2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。